N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide
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Overview
Description
N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the benzamide linkage under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaminophenyl derivatives: These compounds share the dimethylaminophenyl moiety and exhibit similar chemical reactivity.
Furan derivatives: Compounds containing the furan ring, which contribute to the unique properties of the target compound.
Hydrazine derivatives: These compounds share the hydrazine linkage and are often used in similar synthetic applications.
Uniqueness
N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is unique due to its combination of aromatic, heterocyclic, and hydrazine components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H24N4O3 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[(Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C24H24N4O3/c1-17-9-14-21(31-17)16-25-27-24(30)22(26-23(29)19-7-5-4-6-8-19)15-18-10-12-20(13-11-18)28(2)3/h4-16H,1-3H3,(H,26,29)(H,27,30)/b22-15-,25-16+ |
InChI Key |
FGQUZGWNSTUZCF-CPGHBSSUSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C(=CC2=CC=C(C=C2)N(C)C)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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